Cas no 272-23-1 (thieno2,3-bpyridine)

thieno2,3-bpyridine 化学的及び物理的性質
名前と識別子
-
- Thieno[2,3-b]pyridine
- Thieno[2,3-b]pyridine (8CI,9CI)
- AC1L6CSN
- AC1Q4WYT
- ANW-66648
- AR-1L6725
- CTK1A5108
- NSC152397
- pyridino{b-2.3}thiophene
- SureCN10299
- thieno(2,3-b)pyridine
- Thieno[2,3-b]pyridin
- thieno-[2,3-b]-pyridine
- thieno< 2,3-b> pyridine
- SMZMHUCIDGHERP-UHFFFAOYSA-N
- (5-phenoxypyridin-3-yl)boronicacid
- AB0048455
- Z4531
- ST24031907
- NSC-152397
- MFCD01631145
- AKOS006277329
- 272-23-1
- SY009137
- DTXSID80302650
- SCHEMBL10299
- 6XG2YBX9JJ
- CS-W006678
- J-016701
- DS-11420
- EN300-100353
- A876998
- NSC 152397
- DTXCID30253784
- 412042-11-6
- Thieno[2,3-b]pyridine, radical ion(1+)
- thieno2,3-bpyridine
-
- MDL: MFCD01631145
- インチ: 1S/C7H5NS/c1-2-6-3-5-9-7(6)8-4-1/h1-5H
- InChIKey: SMZMHUCIDGHERP-UHFFFAOYSA-N
- ほほえんだ: S1C([H])=C([H])C2C([H])=C([H])C([H])=NC1=2
計算された属性
- せいみつぶんしりょう: 135.01400
- どういたいしつりょう: 135.014
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.1
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 密度みつど: 1.272±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 236.5±13.0 ºC (760 Torr),
- フラッシュポイント: 100.2±10.2 ºC,
- 屈折率: 1.689
- ようかいど: 微溶性(3.4 g/l)(25ºC)、
- PSA: 41.13000
- LogP: 2.29630
thieno2,3-bpyridine セキュリティ情報
thieno2,3-bpyridine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
thieno2,3-bpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM121881-250mg |
Thieno[2,3-b]pyridine |
272-23-1 | 97% | 250mg |
$*** | 2023-03-30 | |
TRC | B587533-10mg |
thieno[2,3-b]pyridine |
272-23-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
Apollo Scientific | OR30574-1g |
Thieno[2,3-b]pyridine |
272-23-1 | 97% | 1g |
£72.00 | 2025-02-20 | |
Enamine | EN300-100353-0.05g |
thieno[2,3-b]pyridine |
272-23-1 | 95% | 0.05g |
$36.0 | 2023-10-28 | |
Enamine | EN300-100353-10.0g |
thieno[2,3-b]pyridine |
272-23-1 | 95% | 10g |
$1157.0 | 2023-06-10 | |
eNovation Chemicals LLC | Y1209478-25G |
thieno[2,3-b]pyridine |
272-23-1 | 97% | 25g |
$990 | 2024-07-21 | |
Apollo Scientific | OR30574-250mg |
Thieno[2,3-b]pyridine |
272-23-1 | 97% | 250mg |
£32.00 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UP350-5g |
thieno2,3-bpyridine |
272-23-1 | 97+% | 5g |
5894CNY | 2021-05-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T94150-1g |
Thieno[2,3-b]pyridine |
272-23-1 | 97% | 1g |
¥334.0 | 2024-07-18 | |
abcr | AB291451-250 mg |
Thieno[2,3-b]pyridine, 97%; . |
272-23-1 | 97% | 250 mg |
€154.90 | 2023-07-20 |
thieno2,3-bpyridine 関連文献
-
1. Cascade synthesis of new tetracyclic heteroaromatic thieno[2,3-b]pyridine-containing ring systemsR. Alan Aitken,Alasdair N. Garnett New J. Chem. 2009 33 2402
-
2. Deuteriodeprotonation of some heteroaromatic bicyclic compoundsSergio Clementi,Sandro Lepri,Giovanni V. Sebastiani,Salo Gronowitz,Christer Westerlund,Anna-Britta H?rnfeldt J. Chem. Soc. Perkin Trans. 2 1978 861
-
Jialing Cai,Shuo Huang,Ruenfa He,Lu Chen,Donghan Chen,Shaohua Jiang,Bin Li,Yibiao Li Org. Biomol. Chem. 2017 15 333
-
Wei-Qiong Zuo,Ning-Yu Wang,Yong-xia Zhu,Li Liu,Kun-Jie Xiao,Li-Dan Zhang,Chao Gao,Zhi-Hao Liu,Xin-Yu You,Yao-Jie Shi,Cui-Ting Peng,Kai Ran,Hong Tang,Luo-Ting Yu RSC Adv. 2016 6 40277
-
Homayon J. Arabshahi,Michelle van Rensburg,Lisa I. Pilkington,Chae Yeon Jeon,Mirae Song,Ling-Mey Gridel,Euphemia Leung,David Barker,Milena Vuica-Ross,Konstantin P. Volcho,Alexandra L. Zakharenko,Olga I. Lavrik,Jóhannes Reynisson Med. Chem. Commun. 2015 6 1987
-
6. The development of thieno[2,3-b]pyridine analogues as anticancer agents applying in silico methodsHomayon J. Arabshahi,Euphemia Leung,David Barker,Jóhannes Reynisson Med. Chem. Commun. 2014 5 186
-
Euphemia Leung,Joy M. Hung,David Barker,Jóhannes Reynisson Med. Chem. Commun. 2014 5 99
-
8. Improvement in the enantioselectivity of the hydrogen transfer with NADH models bearing amino alcohols as chiral auxiliariesJacques Cazin,Jack Duflos,Georges Dupas,Jean Bourguignon,Guy Quéguiner J. Chem. Soc. Perkin Trans. 1 1989 867
-
Zahra Khademi,Kobra Nikoofar RSC Adv. 2020 10 30314
-
10. Reactivity of thieno[2,3-b] pyridine towards electrophilic substitutionSergio Alunni,Sergio Clementi,LeRoy H. Klemm J. Chem. Soc. Perkin Trans. 2 1976 1135
thieno2,3-bpyridineに関する追加情報
Exploring the Versatile Applications and Properties of Thieno[2,3-b]pyridine (CAS No. 272-23-1)
Thieno[2,3-b]pyridine (CAS No. 272-23-1) is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and organic synthesis. This unique molecule combines the structural features of thiophene and pyridine, resulting in a versatile scaffold with a wide range of applications. Researchers and industry professionals are increasingly interested in thieno[2,3-b]pyridine derivatives due to their potential in drug discovery, optoelectronic materials, and agrochemical development.
The molecular structure of thieno[2,3-b]pyridine consists of a fused ring system, where a thiophene ring is annulated to a pyridine ring at the [2,3-b] positions. This arrangement imparts unique electronic properties, making it an attractive building block for designing novel compounds. The compound's CAS number 272-23-1 serves as a unique identifier in chemical databases, facilitating research and commercial transactions.
In the pharmaceutical industry, thieno[2,3-b]pyridine scaffolds have shown promise as core structures for various therapeutic agents. Recent studies have explored their potential as kinase inhibitors, antimicrobial agents, and central nervous system modulators. The thienopyridine moiety is particularly valuable in drug design due to its ability to interact with biological targets while maintaining favorable pharmacokinetic properties. Many researchers are investigating thieno[2,3-b]pyridine-based drugs as potential treatments for neurological disorders and inflammatory conditions.
Beyond pharmaceuticals, thieno[2,3-b]pyridine derivatives have found applications in materials science. Their conjugated π-electron systems make them excellent candidates for organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic materials. The compound's ability to facilitate charge transport has led to its incorporation in next-generation electronic devices. Current research focuses on optimizing thienopyridine-containing polymers for improved device performance and stability.
The synthesis of thieno[2,3-b]pyridine and its derivatives has been a subject of continuous development in organic chemistry. Modern synthetic approaches employ catalytic methods and green chemistry principles to improve yields and reduce environmental impact. Recent advancements in thienopyridine synthesis have enabled the preparation of diverse analogs with tailored properties for specific applications. These synthetic innovations have significantly expanded the compound's utility across various industries.
Market trends indicate growing demand for thieno[2,3-b]pyridine-based compounds, particularly in the Asia-Pacific region where pharmaceutical and electronics manufacturing are expanding rapidly. Industry analysts project steady growth in the thienopyridine market as new applications emerge in energy storage and biomedical devices. The compound's versatility continues to attract investment from both established chemical companies and innovative startups.
Environmental and safety considerations for thieno[2,3-b]pyridine handling have been thoroughly studied, with comprehensive guidelines available for laboratory and industrial use. Proper storage conditions and handling procedures ensure safe utilization of this valuable chemical intermediate. Researchers emphasize the importance of following established protocols when working with thienopyridine compounds to maintain workplace safety and environmental protection.
Future research directions for thieno[2,3-b]pyridine include exploring its potential in artificial intelligence-assisted drug discovery and smart material development. The integration of computational chemistry with experimental approaches is expected to accelerate the discovery of novel thienopyridine applications. Additionally, sustainable production methods and recycling technologies for thieno[2,3-b]pyridine-containing materials are emerging as important research areas in line with global green chemistry initiatives.
For researchers and industry professionals seeking detailed information about thieno[2,3-b]pyridine (CAS No. 272-23-1), numerous scientific databases and specialized chemical suppliers provide comprehensive technical data. The compound's growing importance across multiple disciplines ensures continued interest and investment in its development and applications. As understanding of thienopyridine chemistry deepens, we can anticipate even more innovative uses for this remarkable heterocyclic system in the coming years.
272-23-1 (thieno2,3-bpyridine) 関連製品
- 1228880-35-0(1-(pyridin-4-yl)cyclopropan-1-amine dihydrochloride)
- 842144-08-5(tert-butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate)
- 1261949-04-5(5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol)
- 2680822-17-5(2-[(2,2,2-Trifluoroacetamido)methyl]bicyclo[2.2.2]octane-2-carboxylic acid)
- 1511639-15-8(2-amino-1-(2,3,5,6-tetrafluorophenyl)ethan-1-ol)
- 2580207-24-3(2-(1r,3r)-3-{(benzyloxy)carbonylamino}cyclobutylacetic acid)
- 115092-85-8(Carmoxirole hydrochloride)
- 2171878-55-8(5-3-(aminomethyl)phenylpyridine-2-carbaldehyde)
- 1217849-53-0((2R)-2-amino-3-(2,4-dinitrophenyl)propanoic acid)
- 1261553-61-0(2-(Bromomethyl)-6-cyanobenzenesulfonamide)
